

In-Depth Technical Guide: Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monobutyl Phosphate-d9*

Cat. No.: *B15558804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of **Monobutyl Phosphate-d9**, an isotopically labeled compound relevant in various research and development applications.

Chemical Identity and Molecular Formula

Monobutyl Phosphate-d9 is the deuterated form of Monobutyl Phosphate, where nine hydrogen atoms on the butyl group have been replaced by deuterium atoms.^[1] Deuterium (²H or D) is a stable isotope of hydrogen containing one proton and one neutron.^{[2][3]} This isotopic substitution is critical for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

The chemical formula for **Monobutyl Phosphate-d9** is C₄H₂D₉O₄P.^{[4][5]} Its IUPAC name is 1,1,2,2,3,3,4,4,4-nona(deuterio)butyl dihydrogen phosphate.^[6]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For **Monobutyl Phosphate-d9**, this calculation is based on its elemental composition as defined by its molecular formula.

2.1 Atomic Weights of Constituent Elements

The calculation relies on the precise atomic weights of Carbon (C), Hydrogen (H), Deuterium (D), Oxygen (O), and Phosphorus (P).

Element	Symbol	Standard Atomic Weight (Da)
Carbon	C	12.011
Hydrogen (Protium)	H	1.008
Deuterium	D	2.014
Oxygen	O	15.999
Phosphorus	P	30.974

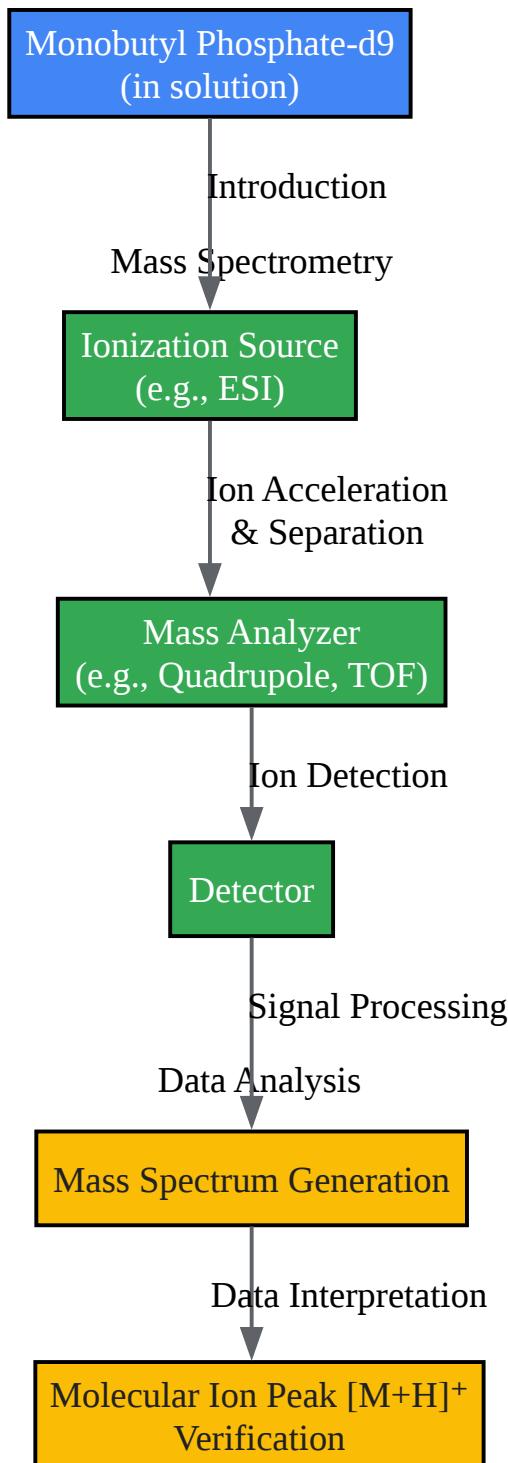
Note: Standard atomic weights are used for this calculation. The precise isotopic mass of Deuterium is 2.01410178 Da.[\[2\]](#)[\[7\]](#)

2.2 Calculation of Molecular Weight

The molecular weight is calculated by multiplying the count of each atom by its atomic weight and summing the results.

Element	Symbol	Atom Count	Atomic Weight (Da)	Total Contribution (Da)
Carbon	C	4	12.011	48.044
Hydrogen	H	2	1.008	2.016
Deuterium	D	9	2.014	18.126
Oxygen	O	4	15.999	63.996
Phosphorus	P	1	30.974	30.974
Total		Molecular Weight	163.156	

The calculated molecular weight of **Monobutyl Phosphate-d9** is approximately 163.16 g/mol .
[5][6] This value is consistent with data provided by major chemical suppliers and databases.[1]
[5][6] For comparison, the molecular weight of the non-deuterated Monobutyl Phosphate (C₄H₁₁O₄P) is approximately 154.1 g/mol .[8]


Experimental Verification

While the molecular weight is fundamentally derived from the chemical formula, it is experimentally confirmed using mass spectrometry. This technique separates ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecule's mass.

3.1 Mass Spectrometry Workflow

The general workflow for verifying the molecular weight of a compound like **Monobutyl Phosphate-d9** involves ionization of the sample, followed by mass analysis and detection.

Sample Preparation

[Click to download full resolution via product page](#)

Workflow for Mass Spectrometry Verification.

In electrospray ionization (ESI) mass spectrometry, **Monobutyl Phosphate-d9** would typically be observed as a protonated molecule $[M+H]^+$ or other adducts. The measured mass-to-charge ratio of these ions allows for the confirmation of the compound's molecular mass. The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is 163.09598654 Da.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 4. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Monobutyl Phosphate-d9 | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buyisotope.com [buyisotope.com]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Monobutyl Phosphate-d9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15558804#monobutyl-phosphate-d9-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com